4-(Furan-2-yl)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(furan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-2,7-8,10H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLVWIWACXBNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Furan 2 Yl Piperidine Hydrochloride and Its Derivatives
Established Synthetic Routes and Reaction Optimizations
Established routes to the 4-(furan-2-yl)piperidine (B2984131) scaffold often involve multi-step sequences that allow for precise control over substitution and stereochemistry. These methods focus on the reliable construction of the piperidine (B6355638) ring and the introduction of the furan (B31954) moiety.
Direct Synthesis Strategies for the Core Scaffold
Direct synthesis strategies aim to construct the 4-(furan-2-yl)piperidine core in a minimal number of steps, often through multicomponent reactions or the hydrogenation of pyridine (B92270) precursors.
One-pot multicomponent reactions (MCRs) provide an efficient pathway to highly functionalized piperidines. acs.orgtandfonline.com For instance, a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid can yield complex piperidine structures. acs.org While not directly yielding 4-(furan-2-yl)piperidine, this methodology highlights a direct approach to the piperidine skeleton which can be adapted by using furan-containing starting materials. Acetic acid has been shown to be an effective medium for such five-component reactions, sometimes negating the need for an additional catalyst. tandfonline.com
The most common and direct route to the piperidine ring is the hydrogenation of a corresponding pyridine derivative. nih.govresearchgate.net This approach is highly effective for synthesizing the saturated heterocyclic system. The synthesis of a 4-(furan-2-yl)pyridine (B1269100) precursor, followed by catalytic hydrogenation, represents a key direct strategy. Various catalysts, including rhodium and palladium, are employed for this transformation, often under high pressure and temperature, although recent advancements have enabled milder conditions. nih.gov
Interactive Data Table: Comparison of Direct Synthesis Strategies
| Strategy | Key Features | Common Starting Materials | Advantages | Challenges |
|---|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis of complex structures | Aldehydes, amines, β-ketoesters, nitrostyrenes | High efficiency, diversity-oriented | Optimization can be complex, may require specific catalysts |
| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring | Substituted pyridines | Well-established, reliable | Often requires harsh conditions (high pressure/temp.), catalyst selection is crucial |
Precursor Chemistry and Intermediate Transformations
Many synthetic routes rely on the careful construction and transformation of key intermediates. This approach allows for greater control over the final product's structure, particularly its stereochemistry.
A significant pathway involves the transformation of biomass-derived furfural (B47365) into piperidine. nih.govnih.gov This process typically proceeds through a cascade of reactions starting with the amination of furfural to produce furfurylamine (B118560). nih.govnih.gov This intermediate is then hydrogenated to yield tetrahydrofurfurylamine (B43090) (THFAM). nih.govresearchgate.netgoogle.comrsc.orggoogle.com The crucial step is the subsequent ring rearrangement of THFAM, which opens the furan ring and recloses to form the piperidine skeleton. nih.govnih.govresearchgate.net This transformation highlights the utility of furan derivatives not just as a substituent but as a precursor to the piperidine ring itself.
Another important strategy begins with chiral precursors to control the stereochemistry of the final molecule. For example, D-glucal, a carbohydrate-derived starting material, can be converted through a multi-step sequence into a key chiral dihydropyridone intermediate, which then serves as a precursor for piperidine alkaloids. nih.gov This method involves several key transformations, including silylation, Mitsunobu inversion, and azide (B81097) displacement to install the necessary nitrogen atom with the correct stereochemistry. nih.gov
Catalytic Approaches in Synthesis
Catalysis is fundamental to the efficient synthesis of 4-(furan-2-yl)piperidine and its derivatives, enabling transformations that would otherwise be difficult or require harsh conditions.
Rhodium-based catalysts are particularly versatile. They are used in the asymmetric [2+2+2] cycloaddition of alkynes, alkenes, and isocyanates to create substituted piperidine scaffolds with high enantioselectivity. nih.gov Rhodium complexes are also effective for the transfer hydrogenation of pyridinium (B92312) salts, providing a route to chiral piperidines. dicp.ac.cnresearchgate.net Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids offers a pathway to enantioenriched 3-substituted piperidines. acs.orgthieme-connect.com
Ruthenium-based catalysts have also been extensively studied. Ruthenium complexes are employed in ring-closing metathesis (RCM) reactions to form tetrahydropyridine (B1245486) precursors from dialkenyl amines. semanticscholar.org More recently, a unique surface single-atom alloy (SSAA) catalyst, Ru₁CoNP/HAP, has been developed for the one-pot conversion of furfural to piperidine under mild conditions. nih.govnih.govresearchgate.net This catalyst facilitates the entire reaction cascade, from furfural amination to the final ring rearrangement. nih.govnih.gov
Palladium and Nickel catalysts are commonly used for hydrogenation reactions. Palladium catalysts are effective for the hydrogenation of pyridine rings, often in conjunction with other reactions like Suzuki-Miyaura coupling in one-pot sequences. nih.gov Nickel-based catalysts, such as Raney Nickel, are used for the hydrogenation of furfurylamine to tetrahydrofurfurylamine, a key intermediate in the synthesis of piperidine from furan precursors. researchgate.netrsc.orggoogle.com
Interactive Data Table: Catalysts in Piperidine Synthesis | Catalyst Type | Reaction Type | Substrates | Key Advantages | | :--- | :--- | :--- | :--- | | Rhodium (Rh) | Asymmetric Cycloaddition, Hydrogenation, Carbometalation | Alkynes, Alkenes, Isocyanates, Pyridinium Salts, Dihydropyridines | High enantioselectivity, versatile | Often expensive | | Ruthenium (Ru) | Ring-Closing Metathesis, Reductive Amination Cascade | Dialkenyl amines, Furfural | High efficiency, enables complex cascades | Catalyst deactivation can be an issue | | Palladium (Pd) | Hydrogenation, Coupling/Hydrogenation | Pyridines, Bromopyridines | Chemoselective, enables one-pot sequences | Can be sensitive to functional groups | | Nickel (Ni) | Hydrogenation | Furfurylamine, Furfural | Cost-effective, effective for furan ring saturation | Can require harsh conditions |
Novel Synthetic Approaches and Methodological Advancements
Recent research has focused on developing innovative methods that offer improved efficiency, selectivity, and access to novel piperidine derivatives.
A notable advancement is the use of boronyl radical-catalyzed (4+2) cycloaddition . This metal-free method allows for the synthesis of densely substituted piperidines from 3-aroyl azetidines and various alkenes. researchgate.netnih.govresearchgate.net The reaction proceeds with high diastereoselectivity and features high atom economy and operational simplicity. nih.gov This approach provides access to substitution patterns that are difficult to achieve through traditional methods. researchgate.netnih.gov
One-pot tandem reactions that integrate multiple steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, offer an efficient route from simple halogenated amides to piperidines without the need for metal catalysts. mdpi.com These methods streamline synthetic sequences, reducing waste and purification steps.
The development of unique catalysts continues to drive innovation. The aforementioned Ru₁CoNP/HAP surface single-atom alloy (SSAA) catalyst represents a significant methodological advancement, enabling a previously unreported direct transformation of furfural into the piperidine ring system with high yield (up to 93%) under relatively mild conditions. nih.govnih.gov This catalytic system's ability to orchestrate a complex reaction cascade in a single pot is a hallmark of modern synthetic methodology.
Green Chemistry Principles in 4-(Furan-2-yl)piperidine Hydrochloride Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of piperidine-containing compounds to minimize environmental impact and improve sustainability.
A key aspect of green synthesis is the use of renewable feedstocks . Furfural, which can be derived from lignocellulosic biomass, is an exemplary green starting material for the synthesis of piperidines. nih.govnih.govresearchgate.net The conversion of this bio-based platform chemical into valuable N-heterocycles reduces reliance on fossil fuels. nih.govresearchgate.net A new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) further highlights this trend. rsc.org
Atom economy and process intensification , through one-pot reactions and catalytic cascades, are also central to green synthesis. nih.govnih.gov By combining multiple reaction steps into a single operation, these methods reduce the consumption of solvents, reagents, and energy required for intermediate purification, thereby minimizing waste generation. tandfonline.commdpi.comresearchgate.net
Chemical Reactivity and Derivatization Studies of this compound
The heterocyclic scaffold of this compound presents two distinct regions for chemical modification: the saturated piperidine ring and the aromatic furan moiety. This dual reactivity allows for a wide range of derivatization strategies, enabling the synthesis of diverse molecular architectures. The chemical behavior of this compound is governed by the interplay of the basic secondary amine of the piperidine and the electron-rich nature of the furan ring.
Structure Activity Relationship Sar Investigations of 4 Furan 2 Yl Piperidine Hydrochloride Analogs
Conformational Analysis and Stereochemical Impact on Biological Interactions
The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For 4-(furan-2-yl)piperidine (B2984131) analogs, both the conformation of the piperidine (B6355638) ring and the stereochemistry of its substituents profoundly influence biological activity.
The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents at the 4-position, such as the furan (B31954) ring, can exist in either an axial or equatorial orientation. Computational studies on similar 4-phenylpiperidine (B165713) analgesics have shown that while equatorial conformations are often preferred, axial conformers can be energetically accessible and may be the bioactive conformation for certain receptors. nih.gov The energetic preference between these two positions is influenced by other substituents on the ring. For instance, a 3-methyl group can destabilize the phenyl axial conformer due to steric hindrance. nih.gov
Stereochemistry plays a pivotal role in determining the potency and selectivity of these analogs. The introduction of chiral centers, either on the piperidine ring or on its substituents, results in stereoisomers that can exhibit vastly different biological profiles. This is because biological receptors are chiral environments, and one enantiomer or diastereomer often fits into the binding site more effectively than others. Studies on various piperidine derivatives have confirmed that stereoisomerism significantly affects their biological activities, including antibacterial, antifungal, and anthelmintic properties.
Furthermore, appropriate conformational restriction, such as introducing bridges to create rigid piperidine structures, can favor specific binding to a target receptor and enhance affinity. nih.govacs.org The added rigidity reduces the entropic penalty upon binding, leading to a more potent interaction. acs.org
Influence of Substituents on the Piperidine Ring on Molecular Recognition
The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net Modifications at the nitrogen atom (N1 position) and carbon atoms of the piperidine ring can dramatically alter a compound's affinity, selectivity, and efficacy by influencing its size, shape, polarity, and hydrogen-bonding capabilities.
Substitutions at the N1-Position: The substituent on the piperidine nitrogen is crucial for molecular recognition. In many classes of compounds, this position is occupied by groups like methyl, phenethyl, or larger aryl moieties. nih.govnih.gov These substituents can interact with specific pockets within the receptor, and their size and nature are often optimized to maximize binding affinity. For example, in a series of histamine (B1213489) H3 receptor agonists, N-aryl piperidine derivatives showed high affinity, which was greatly influenced by the substituents on the aromatic ring. nih.gov
Substitutions at the C4-Position: The C4-position is another critical site for modification. In the parent scaffold, this position is occupied by the furan ring. Introducing additional substituents at this position can modulate activity. Studies on 4,4-disubstituted piperidines have shown this to be a successful strategy for developing high-affinity antagonists for various receptors. tib.eu
The table below summarizes findings from SAR studies on various piperidine analogs, illustrating the effect of different substituents.
| Position of Substitution | Substituent Type | General Effect on Activity | Reference |
| N1 | Small alkyl (e.g., Methyl) | Often establishes a baseline of activity. | nih.gov |
| N1 | Arylalkyl (e.g., Phenethyl) | Can significantly increase potency by accessing additional binding pockets. | nih.gov |
| C4 | Small alkyl (e.g., Methyl, Propyl) | Modulates potency; can influence the preferred conformation (axial/equatorial) of the other C4 substituent. | nih.gov |
| C4 | Phenyl | Often a key pharmacophoric element; its substitution pattern is critical. | acs.org |
| C4 | Halogens on Phenyl Ring | Can increase or decrease activity depending on position (ortho, meta, para). | acs.org |
These examples show that even minor changes, such as altering the position of a bromo-substituent on a C4-phenyl ring from the 4-position to the 2-position, can lead to a threefold increase in inhibitory activity against enzymes like farnesyltransferase. acs.org
Role of the Furan Moiety in Ligand-Target Interactions
The furan ring is not merely a structural placeholder; it is an important pharmacophore that actively participates in ligand-target interactions. orientjchem.orgijabbr.comwisdomlib.org Its unique electronic and structural properties allow it to engage in several types of non-covalent interactions within a receptor's binding site.
Key properties and interactions of the furan moiety include:
Electron-Rich Nature: As a five-membered aromatic heterocycle, furan is electron-rich, enabling it to participate in favorable electronic interactions, such as π–π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. ijabbr.comorientjchem.org
Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor groups (e.g., -NH or -OH) on the receptor. orientjchem.org This directional interaction can be critical for orienting the ligand correctly within the binding pocket.
Scaffold and Orientation: The furan ring serves as a rigid scaffold that properly positions other functional groups for optimal interaction with the target. orientjchem.org Its planarity and defined geometry are essential for establishing the correct vector and distance for other parts of the molecule to bind effectively.
The furan nucleus is a component of numerous clinically approved drugs, highlighting its versatility and importance in medicinal chemistry. orientjchem.orgresearchgate.net Its ability to act as a bioisostere for other aromatic rings, like phenyl or thiophene (B33073), allows for fine-tuning of a molecule's steric and electronic profile to enhance drug-receptor interactions and improve metabolic stability. orientjchem.org
Bioisosteric Replacements and Their Effects on Activity Profiles
Furan is considered a classical bioisostere of several other aromatic rings. researchgate.net The goal of such a replacement is to retain or improve the desired biological activity while mitigating undesirable properties, such as toxicity or rapid metabolism. cambridgemedchemconsulting.com
The table below details common bioisosteric replacements for the furan ring and the potential consequences of these modifications.
| Original Moiety | Bioisosteric Replacement | Key Physicochemical Differences | Potential Impact on Activity Profile | Reference(s) |
| Furan | Thiophene | Thiophene is generally more aromatic and less prone to metabolism. It has different electronic and hydrogen bonding properties compared to furan. chemrxiv.org | Can improve metabolic stability and alter binding affinity. Thiophene's sulfur atom can participate in different interactions than furan's oxygen. nih.govnih.gov | researchgate.netresearchgate.net |
| Furan | Phenyl | The phenyl ring is larger and more lipophilic. It lacks the heteroatom that can act as a hydrogen bond acceptor. | Often leads to increased lipophilicity, which may affect solubility and cell permeability. Can alter binding mode by favoring hydrophobic or π-stacking interactions. nih.gov | orientjchem.org |
| Furan | Pyridine (B92270) | The nitrogen atom in pyridine acts as a hydrogen bond acceptor and introduces basicity, increasing polarity and often improving water solubility. cambridgemedchemconsulting.com | Can introduce new hydrogen bonding interactions, potentially increasing potency. May reduce CYP-mediated metabolism and alter plasma protein binding. cambridgemedchemconsulting.commdpi.com | researchgate.netresearchgate.net |
| Furan | Thiazole/Pyrazole (B372694) | These five-membered rings introduce different arrangements of heteroatoms (N, S), altering dipole moments, hydrogen bonding capacity, and polarity. | Can fine-tune electronic properties and solubility. Often used to reduce lipophilicity and mitigate issues like hERG inhibition. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |
For example, replacing a furan with a thiophene can lead to compounds with different antiproliferative activities, as the subtle changes in geometry and electronics affect how the molecule interacts with its target. nih.gov Similarly, replacing a phenyl ring with a pyridine can improve metabolic stability and reduce off-target effects. cambridgemedchemconsulting.com The choice of bioisostere is a strategic decision in the drug design process, aimed at creating a more effective and safer therapeutic agent.
Mechanistic and Preclinical Pharmacological Investigations of 4 Furan 2 Yl Piperidine Hydrochloride Derivatives
In Vitro Receptor Binding and Ligand Affinity Profiling
The structural framework of 4-(furan-2-yl)piperidine (B2984131) serves as a versatile scaffold in medicinal chemistry, enabling the development of derivatives with specific affinities for a range of biological targets. The combination of the flexible piperidine (B6355638) ring and the electron-rich furan (B31954) moiety allows for targeted interactions with complex receptor binding pockets. In vitro studies, particularly radioligand displacement assays, are crucial for determining the binding affinities (expressed as Ki or IC50 values) of these derivatives and establishing structure-activity relationships (SAR).
Derivatives of the 4-(furan-2-yl)piperidine scaffold have been shown to interact with several G-Protein Coupled Receptors (GPCRs), a large family of receptors integral to cellular signaling. nih.govguidetopharmacology.org Research has demonstrated that specific modifications to the core structure can yield compounds with high affinity and selectivity for various GPCR subtypes.
For instance, certain piperazine-linked analogues function as potent antagonists of the human adenosine (B11128) A₂A receptor, with binding affinities reported to be as low as 58 nM. Similarly, studies on 4-oxypiperidine derivatives have led to the identification of potent antagonists and inverse agonists for the histamine (B1213489) H3 receptor (hH3R); one such compound, ADS031, which features a benzyl (B1604629) moiety on the piperidine ring, exhibited a binding affinity of 12.5 nM at the hH3R. nih.gov
Furthermore, investigations into other piperidine-based compounds have revealed significant affinity for sigma receptors. The spirocyclic compound spipethiane, which contains a benzylpiperidine element, is a highly potent and selective ligand for σ₁ receptors, with a Ki value of 0.5 nM. nih.gov Another study identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a Ki of 0.96 nM for the σ₁ receptor and a 96-fold selectivity over the σ₂ subtype. nih.gov These findings highlight the tunability of the piperidine scaffold for achieving high-affinity interactions with specific GPCRs and related receptors.
| Receptor Target | Derivative Class | Binding Affinity (K_i / IC_50) | Reference |
| Adenosine A₂A | Piperazine-linked analogs | 58 nM | |
| Histamine H3 (hH3R) | 4-Oxypiperidine (ADS031) | 12.5 nM | nih.gov |
| Sigma-1 (σ₁) | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 nM | nih.gov |
| Sigma-1 (σ₁) | Spipethiane | 0.5 nM | nih.gov |
| Serotonin 5-HT2A | Fluorobenzoyl-piperidines | High Affinity (10x > D2) |
The furan-piperidine core is also a key pharmacophore in the design of enzyme inhibitors. Studies have explored derivatives that target enzymes implicated in various pathological processes, including neurodegeneration and inflammation.
A notable area of investigation is the inhibition of cholinesterases. Hybrid compounds combining piperazine (B1678402) and dihydrofuran moieties have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, with IC50 values as low as 1.17 µM. researchgate.net A multi-target approach has also been successful, yielding 4-oxypiperidine derivatives that not only act on the histamine H3 receptor but also inhibit both AChE and butyrylcholinesterase (BuChE). nih.gov Compound ADS031 from this series showed an AChE IC50 of 1.537 µM, while other analogues displayed potent BuChE inhibition with IC50 values as low as 0.559 µM. nih.gov
Beyond cholinesterases, furan-containing compounds have been developed as potent inhibitors of other enzymes. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were identified as highly effective tyrosinase inhibitors. mdpi.com The most active compound in this series, featuring a 2,4-dihydroxyphenyl group, exhibited an IC50 value of 0.0433 µM, demonstrating significantly greater potency than the standard inhibitor, kojic acid. mdpi.com Additionally, furan-based hybrids have been investigated as potential phosphodiesterase 4 (PDE4) inhibitors. psecommunity.org
| Enzyme Target | Derivative Class | Inhibitory Concentration (IC_50) | Reference |
| Acetylcholinesterase (AChE) | Piperazine-dihydrofuran hybrids | 1.17 µM | researchgate.net |
| Acetylcholinesterase (AChE) | 4-Oxypiperidine (ADS031) | 1.537 µM | nih.gov |
| Butyrylcholinesterase (BuChE) | 4-Oxypiperidine derivatives | 0.559 µM | nih.gov |
| Tyrosinase | (E)-1-(furan-2-yl)prop-2-en-1-one derivative | 0.0433 µM | mdpi.com |
The pharmacological activity of piperidine derivatives extends to the modulation of ion channel function. Specific structural modifications can impart high selectivity for certain channel subtypes, which is a critical aspect of developing targeted therapeutics.
Research into novel 4-amino-piperidine derivatives has led to the discovery of selective N-type calcium channel blockers. nih.gov One such compound, identified as C101, produces a concentration-dependent inhibition of N-type Ca2+ channels with an IC50 of 2.2 µM. nih.gov This compound appears to act by blocking the inactivated state of the channel, as evidenced by a shift in the steady-state inactivation curve to more negative potentials without altering the current-voltage relationship. nih.gov Importantly, C101 demonstrated high selectivity, showing no significant effects on other voltage-gated channels, including potassium, sodium, L-type, P/Q-type, or R-type calcium channels. nih.gov This selectivity for N-type calcium channels makes such compounds valuable tools for studying neurotransmitter release and potential therapeutic agents. nih.gov
Cellular Target Identification and Validation
Identifying the specific cellular targets of novel compounds is fundamental to understanding their mechanism of action. Modern drug discovery employs a range of sophisticated techniques to pinpoint molecular interactions and validate their physiological relevance.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. rjpbr.com Fluorescence-based techniques are frequently used in HTS campaigns to measure the in vitro activity of molecular targets and discover novel chemical modulators. nih.gov Methods such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Fluorescence Thermal Shift Assays (FTSA) provide robust and accurate measurements of target engagement. nih.gov
An example of this approach involves screening extensive libraries, such as FDA-approved drugs, against cell lines to identify compounds with desired activity. rsc.org In one such screen against atypical teratoid/rhabdoid tumor cells, a library of over 2,000 compounds was tested, leading to the identification of a promising candidate for drug repurposing. rsc.org This methodology allows for the unbiased identification of "hits" that can then be optimized through medicinal chemistry to improve potency and selectivity for the identified target.
In recent years, "omics" technologies, including genomics, proteomics, and metabolomics, have become powerful tools for elucidating the mechanisms of action of bioactive compounds. Network pharmacology, an approach that integrates polypharmacology with systems biology, is particularly useful for identifying the complex interaction networks of drugs. mdpi.com
This strategy was effectively used to identify the targets of 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative of a natural product with a tetrahydroisoquinoline structure related to piperidine. mdpi.com By cross-referencing predicted targets of the compound with genes associated with non-small-cell lung cancer (NSCLC), researchers identified 78 core targets. mdpi.com Gene ontology and pathway enrichment analyses pointed towards the mitogen-activated protein kinase (MAPK) signaling pathway as a key mediator of the compound's apoptotic effects. mdpi.com The top predicted targets—MAPK3 (ERK1), MAPK1 (ERK2), and MAP2K1 (MEK1)—were subsequently validated through in vitro experiments. Immunoblotting confirmed that the compound induced apoptosis in a manner dependent on the ERK/MEK/Bcl-2 pathway, demonstrating the predictive power of omics-based approaches in target identification and mechanistic validation. mdpi.com
Investigation of Specific Biological Pathways Modulated by Derivatives
Derivatives incorporating the furan-piperidine scaffold have been investigated for their ability to modulate a variety of specific biological pathways, demonstrating their potential as versatile therapeutic agents. Research has focused on their interactions with inflammatory cascades, cytokine signaling, cell cycle regulation, and neurotransmitter systems.
One significant area of investigation is the modulation of inflammatory pathways. Certain derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome. mdpi.com In cellular assays using PMA-differentiated THP-1 cells stimulated with LPS/ATP, specific compounds demonstrated an ability to inhibit NLRP3-dependent pyroptosis and the subsequent release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine. mdpi.com For instance, derivatives with an acetamide (B32628) bridge showed notable anti-pyroptotic activity. mdpi.com
In the realm of cytokine signaling, analogues such as 1-(furan-2-ylmethyl)pyrrolidine-based compounds have been developed as inhibitors of Stimulation-2 (ST2), a receptor for interleukin-33 (IL-33). nih.gov The interaction between ST2 and IL-33 is a critical pathway in amplifying pro-inflammatory responses. nih.gov By inhibiting this interaction, these furan derivatives can suppress alloreactivity, as demonstrated by a decrease in CD4+ and CD8+ T cell proliferation in mixed lymphocyte reaction assays. nih.gov
The regulation of cell cycle progression is another key pathway modulated by these derivatives. A series of novel N-(piperidine-4-yl)benzamide derivatives have shown potent activity as cell cycle inhibitors. researchgate.net One notable compound was found to induce cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. researchgate.net Mechanistic studies revealed that this compound enhanced the expression of p21, p53, and Rb while inhibiting the expression of cyclin B1 and phosphorylated Rb (p-Rb). researchgate.net Furthermore, it was shown to enhance the phosphorylation of adenosine monophosphate-activated protein kinase (p-AMPK), a central regulator of cellular energy homeostasis and cell growth. researchgate.net
Beyond inflammation and cell cycle control, piperidine derivatives have been designed to target specific neurotransmitter systems. A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as selective delta-opioid receptor agonists. nih.gov The most potent compound from this series demonstrated high affinity and selectivity for the delta-opioid receptor over mu- and kappa-receptors in in vitro binding and functional assays. nih.gov Additionally, certain piperidine-4-carbohydrazide (B1297472) derivatives have been found to inhibit the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and citric acid cycle. nih.gov
Table 1: Modulation of Biological Pathways by Piperidine Derivatives
| Derivative Class | Biological Pathway Modulated | Key Findings | Reference |
|---|---|---|---|
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome Inhibition | Prevention of pyroptotic cell death and decreased IL-1β release. mdpi.com | mdpi.com |
| 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors | ST2/IL-33 Cytokine Signaling | Inhibition of ST2/IL-33 interaction, leading to decreased T cell proliferation. nih.gov | nih.gov |
| N-(Piperidine-4-yl)benzamide | Cell Cycle Regulation | Induction of cell cycle arrest via a p53/p21-dependent pathway; modulation of AMPK signaling. researchgate.net | researchgate.net |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Opioid Receptor Agonism | Selective and potent agonism at the delta-opioid receptor. nih.gov | nih.gov |
| Piperidine-4-carbohydrazide | Mitochondrial Respiration | Inhibition of succinate dehydrogenase (SDH) activity. nih.gov | nih.gov |
Antimicrobial and Antifungal Activity Studies of Derivatives
The structural motifs of furan and piperidine are present in numerous compounds investigated for their antimicrobial and antifungal properties. Research has yielded derivatives with significant activity against a range of pathogenic bacteria and fungi.
A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives demonstrated notable antimicrobial activity. researchgate.net In in vitro testing, specific compounds from this series, such as 7c, 7g, and 7k, exhibited potent activity against E. coli, S. typhi, Micrococcus, and B. megaterium. researchgate.net Compounds 7b and 7l, which feature dichloro substitutions and sulfonamide/amide bonds, showed the highest antimicrobial activity against all tested bacterial and fungal species. researchgate.net
Other studies have focused on piperidin-4-one derivatives, which, when converted to their respective thiosemicarbazones, show enhanced antifungal activity. biomedpharmajournal.org While the parent piperidin-4-ones possessed good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, the thiosemicarbazone derivatives displayed significant antifungal effects against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org
Furthermore, novel 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have been synthesized and evaluated. nih.gov Among these, compound 20 showed the best antibacterial activity, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Significant antifungal activity was also observed, with several compounds exhibiting MIC values of 3.12 µg/mL, comparable to the standard drug fluconazole. nih.gov
In the context of agricultural applications, new piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have shown potent fungicidal activities against important plant pathogens. nih.gov Compounds A13 and A41 were particularly effective against Rhizoctonia solani, with EC50 values of 0.83 and 0.88 µg/mL, respectively. nih.gov These compounds also displayed notable inhibitory activity against Verticillium dahliae. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Furan-Piperidine Derivatives
| Derivative Class | Target Organisms | Notable Compounds | Key Findings | Reference |
|---|---|---|---|---|
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | E. coli, S. typhi, Micrococcus, B. megaterium, Fungi | 7b, 7l | Broad-spectrum activity, enhanced by dichloro substitution. researchgate.net | researchgate.net |
| Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli, B. subtilis, M. gypseum, C. albicans | 1b-6b | Addition of thiosemicarbazone moiety significantly enhanced antifungal activity. biomedpharmajournal.org | biomedpharmajournal.org |
| 2-[4-(Piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | S. aureus, MRSA, Fungi | 20, 13, 14, 18, 19 | Potent activity against MRSA; antifungal effects comparable to fluconazole. nih.gov | nih.gov |
| Piperidine-4-carbohydrazide | Rhizoctonia solani, Verticillium dahliae | A13, A41 | Excellent in vitro fungicidal activity against agricultural fungi. nih.gov | nih.gov |
Anticancer Activity Profiling of Derivatives
The furan-piperidine scaffold is a key pharmacophore in the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms that include cell cycle arrest and induction of apoptosis.
A novel series of furan-based derivatives demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds 4 and 7 exhibited IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic pathway, evidenced by an increase in p53 levels. nih.gov These derivatives also significantly suppressed tubulin polymerization. nih.gov
Similarly, new indole (B1671886) derivatives incorporating a furan moiety were evaluated for their antiproliferative activities against a panel of 60 human cancer cell lines. rsc.org Compound 6i emerged as a particularly potent agent, with LC50 values of 71 nM against COLO 205 colon cancer, 75 nM against SK-MEL-5 melanoma, and 259 nM against MDA-MB-435 cancer cells. rsc.org These compounds were found to act as microtubule-destabilizing agents, inducing G2/M cell cycle arrest and apoptosis. rsc.org
The piperidine ring is also a central component in other classes of anticancer compounds. N-(piperidine-4-yl)benzamide derivatives have been evaluated for their antitumor activity, with compound 47 showing the most potent biological effect against HepG2 liver cancer cells, with an IC50 value of 0.25 µM. researchgate.net This compound was found to induce cell cycle arrest via a p53/p21-dependent pathway. researchgate.net
Hybrid molecules containing both furan and pyrazole (B372694) rings have also been synthesized and tested. researchgate.net Chalcone derivative 7g from this series was identified as a promising compound, with an IC50 of 27.7 µg/ml against the A549 lung carcinoma cell line and 26.6 µg/ml against the HepG2 cell line. researchgate.net
Table 3: Anticancer Activity of Furan-Piperidine Derivatives
| Derivative Class | Cancer Cell Line(s) | Potency (IC50/LC50) | Mechanism of Action | Reference |
|---|
Computational Chemistry and Molecular Modeling of 4 Furan 2 Yl Piperidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Vibrational Analysis
Quantum chemical calculations are fundamental in determining the electronic structure and predicting the vibrational spectra of a molecule. Methods like Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost. wavefun.comnih.gov
For 4-(Furan-2-yl)piperidine (B2984131) hydrochloride, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can elucidate its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govrsc.orgresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Vibrational analysis based on these calculations can predict the infrared (IR) and Raman spectra. nih.gov By correlating the calculated vibrational frequencies with experimental data, a detailed assignment of spectral bands to specific molecular motions can be achieved. This analysis helps confirm the molecular structure and provides insights into the bonding characteristics. For instance, studies on furan (B31954), piperidine (B6355638), and their derivatives allow for the confident assignment of vibrational modes. nih.govresearchgate.net
Key Predicted Vibrational Modes:
Aromatic C-H stretching (Furan): Typically observed in the 3100-3200 cm⁻¹ region.
Aliphatic C-H stretching (Piperidine): Found in the 2800-3000 cm⁻¹ range.
N-H stretching (Piperidinium ion): A broad band expected due to the protonated nitrogen.
C-O-C stretching (Furan): Characteristic vibrations of the furan ring.
C-N stretching (Piperidine): Associated with the piperidine ring structure.
The table below summarizes typical parameters obtained from DFT calculations for furan and piperidine derivatives, which would be analogous to those for 4-(Furan-2-yl)piperidine hydrochloride.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govunar.ac.id
The process involves preparing the 3D structures of both the ligand and the protein target. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like binding energy and intermolecular interactions. ijper.org For furan- and piperidine-containing compounds, common targets include enzymes like cholinesterases and kinases, as well as G protein-coupled receptors (GPCRs). nih.govnih.govresearchgate.net
Key interactions for this compound would likely involve:
Hydrogen Bonding: The protonated nitrogen of the piperidinium (B107235) ring can act as a strong hydrogen bond donor to acceptor residues (e.g., Asp, Glu, or backbone carbonyls) in the protein's active site. researchgate.net
Pi-Pi Stacking/Hydrophobic Interactions: The aromatic furan ring can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). ijper.orgresearchgate.net
Electrostatic Interactions: The positive charge on the piperidinium nitrogen can form favorable electrostatic interactions with negatively charged residues.
The results of a docking study are often summarized in a table, detailing the binding affinity and the specific amino acids involved in the interaction.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound in a simulated biological environment (e.g., in a water box). researchgate.netnih.gov
A key aspect for this molecule is the conformation of the six-membered piperidine ring, which predominantly adopts a chair conformation. nih.gov The furan substituent at the 4-position can be in either an axial or an equatorial position. MD simulations can determine the relative stability and the energy barrier for interconversion between these two conformers.
For 4-substituted piperidinium salts, electrostatic interactions between the protonated nitrogen and the substituent can significantly influence this equilibrium. nih.gov In some cases, the axial conformer can be stabilized in the protonated form, contrary to what would be expected based on sterics alone. nih.gov MD simulations can track properties like Root-Mean-Square Deviation (RMSD) to assess the stability of the ligand-protein complex over the simulation time, providing a more realistic assessment of binding stability than docking alone. nih.gov
Predictive Modeling of Biological Activity (excluding ADME related to toxicity/safety)
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netbio-hpc.eu These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.net
For a series of analogs of this compound, a QSAR model would be developed by:
Data Set Collection: Compiling a set of molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). tandfonline.com
Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can be 2D (e.g., topological indices) or 3D (e.g., steric and electronic fields) descriptors that quantify different aspects of the molecular structure. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation linking the descriptors to the biological activity. nih.gov
Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external test sets. tandfonline.com
A study on furan-pyrazole piperidine derivatives successfully developed QSAR models to predict their antiproliferative activities using 2D and 3D descriptors. nih.gov Another approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of potential pharmacological effects based on the structure of a query molecule by comparing it to a large database of known bioactive compounds. clinmedkaz.orgresearchgate.net
Advanced Analytical Methodologies in Research on 4 Furan 2 Yl Piperidine Hydrochloride
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) in Research
Spectroscopic techniques are fundamental tools for the characterization of 4-(Furan-2-yl)piperidine (B2984131) hydrochloride, providing detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For 4-(Furan-2-yl)piperidine hydrochloride, both ¹H and ¹³C NMR spectroscopy provide key data for structural confirmation.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related furan-piperidine derivative, signals corresponding to the furan (B31954) ring protons are expected in the aromatic region, while the piperidine (B6355638) ring protons appear in the aliphatic region. For instance, in a similar structure, 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione, the protons of the piperidine moiety appear as multiplets in the upfield region of the spectrum. researchgate.net The hydrochloride salt would typically show a broad signal for the N-H proton.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the furan ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring. In related piperidine derivatives, the piperidine carbons typically appear in the range of 20-60 ppm. rsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Piperidine and Furan Rings (Note: Data is based on the parent heterocycles and may vary for the title compound.)
| Moiety | Atom | Typical Chemical Shift (δ, ppm) |
| Piperidine | C2, C6 | ~47 |
| Piperidine | C3, C5 | ~27 |
| Piperidine | C4 | ~25 |
| Furan | C2, C5 | ~143 |
| Furan | C3, C4 | ~110 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the furan ring, the piperidine ring, and the hydrochloride salt.
Key expected absorption bands include:
N-H Stretch: A broad absorption band is anticipated in the region of 2500-3000 cm⁻¹ due to the stretching vibration of the N⁺-H bond in the piperidinium (B107235) hydrochloride.
C-H Stretches: Aromatic C-H stretching from the furan ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring is observed just below 3000 cm⁻¹.
C=C Stretch: The furan ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
C-O-C Stretch: A strong, characteristic band for the furan ring's C-O-C asymmetric stretching is typically found around 1225 cm⁻¹ and a symmetric stretch near 1020 cm⁻¹. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-(Furan-2-yl)piperidine (the free base), the monoisotopic mass is 151.0997 Da. uni.lu In mass spectrometry analysis, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is often observed as its protonated molecular ion [M+H]⁺.
The fragmentation pattern in mass spectrometry provides valuable structural information. For piperidine-containing compounds, common fragmentation pathways involve the loss of the substituent or cleavage of the piperidine ring. nih.govwvu.edu
Interactive Data Table: Predicted m/z for Adducts of 4-(Furan-2-yl)piperidine
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M+NH₄]⁺ | 169.13354 |
| [M+K]⁺ | 190.06288 |
| Data is for the free base, 4-(Furan-2-yl)piperidine. Source: uni.lu |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
Column Chromatography
For the isolation and purification of furan-piperidine derivatives on a preparative scale, silica (B1680970) gel column chromatography is commonly employed. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (an organic solvent or solvent mixture).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound.
A typical RP-HPLC setup for a related piperidine hydrochloride might involve: nih.govresearchgate.net
Stationary Phase: A C18 (octadecylsilyl) column.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile. The composition can be isocratic (constant) or a gradient (varied over time).
Detection: A UV detector is often used if the molecule contains a chromophore. The furan ring in the title compound allows for UV detection.
Flow Rate: A typical flow rate is around 1.0 mL/min.
This method allows for the separation of the main compound from any impurities, and the purity can be calculated based on the relative peak areas in the chromatogram.
Interactive Data Table: Example HPLC Conditions for Piperidine Derivative Analysis
| Parameter | Condition |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (0.1% H₃PO₄) : Acetonitrile (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV |
| Based on a method for piperidine hydrochloride analysis. Source: nih.govresearchgate.net |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.
For a hydrochloride salt of a piperidine derivative, X-ray analysis would confirm the protonation site (the piperidine nitrogen), the conformation of the piperidine ring (typically a chair conformation), and the relative orientation of the furan and piperidine rings. nih.gov The crystal structure would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds between the piperidinium N⁺-H group and the chloride anion.
While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected findings. For example, the crystal structure of (Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one, a furan-containing compound, was solved in the monoclinic, P21/c space group. researchgate.net Another example, a complex piperidine hydrochloride salt, crystallized in the monoclinic system with a P2₁/n space group. nih.gov
Interactive Data Table: Example Crystallographic Data for a Furan Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.7439(9) |
| b (Å) | 11.8391(8) |
| c (Å) | 13.4459(7) |
| β (°) | 99.803(5) |
| Volume (ų) | 1999.0(2) |
| Z | 4 |
| Data for (Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one. Source: researchgate.net |
This type of data allows for the unambiguous confirmation of the compound's constitution and stereochemistry in the solid state.
4 Furan 2 Yl Piperidine Hydrochloride As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The chemical reactivity of 4-(Furan-2-yl)piperidine (B2984131) hydrochloride makes it a valuable starting material for the construction of fused heterocyclic systems, which are integral components of many biologically active molecules. The piperidine (B6355638) and furan (B31954) rings can both participate in a variety of chemical transformations to build more complex polycyclic structures.
While direct, documented examples detailing the use of 4-(Furan-2-yl)piperidine hydrochloride in the synthesis of pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines are not extensively reported in publicly available literature, the structural motifs suggest its potential as a precursor. The synthesis of such fused pyrimidine systems often involves the condensation of amines with functionalized pyrimidine or thiophene (B33073) precursors. For instance, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various amines and aldehydes. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives can be prepared by the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with a range of amines. researchgate.net The secondary amine of the piperidine ring in 4-(Furan-2-yl)piperidine could act as the nucleophile in these types of reactions, thereby incorporating the furan-piperidine moiety into the final fused heterocyclic system.
The general strategies for synthesizing fused heterocycles often rely on the cyclization of appropriately functionalized precursors. nih.govnih.gov The furan ring itself can also be a participant in cycloaddition reactions or can be a precursor to other ring systems, further expanding the synthetic possibilities. acs.org
Table 1: Examples of Fused Heterocyclic Systems and General Synthetic Approaches
| Fused Heterocyclic System | General Synthetic Approach | Potential Role of 4-(Furan-2-yl)piperidine |
| Pyrimido[4,5-d]pyrimidines | Condensation of aminopyrimidines with amines and aldehydes. nih.govresearchgate.net | The piperidine nitrogen can act as the amine nucleophile. |
| Thieno[2,3-d]pyrimidines | Nucleophilic substitution of chlorothienopyrimidines with amines. researchgate.netnih.gov | The piperidine nitrogen can serve as the amine nucleophile. |
| Furan-fused Polyheterocycles | Cyclization reactions involving functionalized furans. nih.gov | The furan ring can be a key component in the cyclization process. |
Building Block for Drug Discovery Scaffolds
The combination of the piperidine and furan rings in this compound presents a "privileged scaffold" for drug discovery. nih.govresearchgate.net Both piperidine and furan are common motifs in a wide array of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with biological targets. nih.govorientjchem.org
The piperidine ring, a saturated heterocycle, can provide a three-dimensional structure that can be crucial for binding to the active sites of enzymes and receptors. nih.govnih.gov Its nitrogen atom can act as a basic center, which is often important for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. researchgate.net
The 4-(Furan-2-yl)piperidine scaffold can be found in a variety of compounds with potential therapeutic applications. For example, derivatives of this scaffold have been investigated for their activity as inhibitors of enzymes and as ligands for receptors in the central nervous system. The versatility of this building block allows for the systematic modification of its structure to optimize its biological activity and pharmacokinetic profile.
Table 2: Examples of Drug Scaffolds Incorporating Piperidine and Furan Moieties
| Scaffold Type | Therapeutic Area | Key Structural Features |
| Benzoylpiperidine Derivatives | Antipsychotics | Constrained butyrophenone pharmacophore. nih.gov |
| Chiral Piperidine Scaffolds | Various | Provides 3D diversity and can improve potency and selectivity. researchgate.net |
| Furan-containing Bioactive Compounds | Antimicrobial, Anti-inflammatory, Anticancer | Furan ring enhances binding affinity and pharmacokinetic profiles. orientjchem.org |
Applications in Material Science or other Non-Pharmaceutical Fields
Currently, there is limited information in the public domain regarding the application of this compound in material science or other non-pharmaceutical fields. The primary focus of research on this compound and its derivatives has been within the realm of medicinal chemistry and drug discovery.
However, furan and its derivatives, in general, have found applications in the development of dyes, pigments, and specialty chemicals. slideshare.net The furan ring can be incorporated into conjugated systems to create materials with specific optical and electronic properties. slideshare.net It is conceivable that the 4-(Furan-2-yl)piperidine moiety could be incorporated into polymers or other materials to impart specific properties, but this remains an area for future exploration.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the design and optimization of novel compounds based on the 4-(Furan-2-yl)piperidine (B2984131) core structure. researchgate.net
Key applications of AI and ML in the context of designing analogs of 4-(Furan-2-yl)piperidine hydrochloride include:
Predictive Modeling for Bioactivity and Properties: Machine learning algorithms can be trained on existing chemical libraries to predict the biological activity, pharmacokinetics, and toxicological profiles of new, hypothetical derivatives. By developing quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of compounds with the highest probability of success.
Generative Models for De Novo Design: Deep learning techniques, particularly generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules. ijmsm.org These models can be constrained to include the furan-piperidine scaffold while optimizing for desired properties, such as high binding affinity to a specific target and favorable drug-like characteristics. acm.org
High-Throughput Virtual Screening: AI-powered platforms can screen massive virtual libraries containing millions or even billions of compounds against a biological target's three-dimensional structure. nih.gov This allows for the rapid identification of promising hits that incorporate the 4-(Furan-2-yl)piperidine moiety, significantly narrowing the field for experimental validation. nih.gov
| Phase | AI/ML Tool | Objective | Expected Outcome |
| 1. Hit Identification | Deep Learning Virtual Screening | To screen a virtual library of 1B+ compounds against a target protein. | A list of 1,000-2,000 virtual hits containing the core scaffold. |
| 2. Lead Generation | Generative Chemistry Models | To design novel molecules around the furan-piperidine core with predicted target affinity. | 100-200 novel, synthesizable compound structures with optimized initial properties. |
| 3. Lead Optimization | Predictive ML Models (ADMET/QSAR) | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of generated leads. | A refined list of 5-10 lead candidates with balanced potency and drug-like properties for synthesis. |
| 4. Synthesis Planning | Retrosynthesis Prediction Algorithms | To identify the most efficient and viable synthetic routes for the prioritized lead candidates. | Validated and optimized chemical synthesis pathways, reducing time and resource expenditure. |
Novel Catalytic Systems for Sustainable Production
The chemical industry is undergoing a paradigm shift towards green and sustainable chemistry, driven by the need to reduce environmental impact and reliance on fossil fuels. frontiersin.orgmdpi.com A key focus is the use of renewable biomass as a feedstock for producing valuable platform chemicals. mdpi.com This is particularly relevant for this compound, as both the furan (B31954) and piperidine (B6355638) rings can be derived from bio-based resources.
Recent breakthroughs in catalysis offer pathways for the sustainable production of these heterocyclic cores:
From Biomass to Furans: Furan derivatives like furfural (B47365) are readily produced from the dehydration of C5 sugars found in lignocellulosic biomass. mdpi.com Advanced catalytic systems are being developed to improve the efficiency and selectivity of this conversion, providing a renewable source for the furan component of the target molecule.
Catalytic Amination of Furan Derivatives: A significant advancement is the direct synthesis of piperidine from furfural, an important bio-based platform chemical. nih.gov Research has demonstrated the efficacy of a unique surface single-atom alloy (SSAA) catalyst, Ru₁CoNP/HAP, which facilitates the direct amination of furfural to piperidine in high yields (up to 93%) under mild conditions. nih.gov This process involves a cascade of reactions including amination, hydrogenation, and ring rearrangement, showcasing a novel and sustainable route to the piperidine core. nih.gov
The value of such catalytic strategies is highlighted by their potential to create economically and ecologically improved synthesis routes for fine chemicals and pharmaceuticals. nih.gov
Table 2: Comparison of Production Routes for Piperidine Synthesis
| Feature | Traditional Catalytic Hydrogenation | Novel Bio-Based Catalytic System |
| Starting Material | Pyridine (B92270) (typically from fossil fuels) | Furfural (from renewable biomass) |
| Catalyst Example | Nickel, Palladium, Platinum, Rhodium | Ru₁CoNP/HAP (Ruthenium-Cobalt on Hydroxyapatite) nih.gov |
| Reaction Conditions | High pressures and temperatures | Comparably mild conditions nih.gov |
| Environmental Impact | Higher carbon footprint, reliance on finite resources | Lower carbon footprint, utilizes renewable feedstock |
| Key Advantage | Established, well-understood process | Sustainable, improved atom economy, potential for lower costs |
Exploration of Undiscovered Biological Targets and Mechanistic Insights
While the 4-(Furan-2-yl)piperidine scaffold is a component of various biologically active molecules, its full therapeutic potential remains untapped. Future research will focus on identifying novel biological targets and elucidating the precise mechanisms of action (MoA) for its derivatives, which is crucial for developing next-generation therapeutics.
Emerging research directions in this area include:
Phenotypic Screening and Target Deconvolution: Instead of designing a compound for a known target, phenotypic screening involves testing derivatives against complex biological systems (e.g., cell cultures, organoids) to identify a desired physiological effect. Once an active compound is found, "target deconvolution" or "target identification" techniques, such as chemical proteomics and affinity-based protein profiling, are used to pinpoint the specific molecular target responsible for the effect.
Exploring Novel Target Classes: The structural features of 4-(Furan-2-yl)piperidine analogs may allow them to interact with challenging or underexplored target classes. For instance, related furan-based heterocyclic structures have been investigated as inhibitors of protein-protein interactions or as modulators of complex signaling pathways involved in inflammation. nih.gov Systematic screening against panels of such targets could reveal unexpected therapeutic opportunities.
Advanced Mechanistic Studies: Understanding how a compound interacts with its target at a molecular level is fundamental. Techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography can be used to solve the three-dimensional structure of a drug-target complex. This provides invaluable mechanistic insights, revealing the specific binding site and key molecular interactions, which can then be used to rationally design more potent and selective second-generation compounds.
Table 3: Modern Methodologies for Biological Target Discovery
| Methodology | Description | Application to 4-(Furan-2-yl)piperidine |
| Chemical Proteomics | A modified version of a compound is used as "bait" to capture its binding partners from cell lysates, which are then identified by mass spectrometry. | To identify the direct protein targets of an active 4-(Furan-2-yl)piperidine analog in an unbiased manner. |
| High-Content Imaging | Automated microscopy and image analysis are used to measure multiple phenotypic changes in cells treated with a compound. | To assess the effects of derivatives on cellular morphology, protein localization, and organelle health to infer mechanism of action. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of thousands of proteins in response to compound binding, as a bound target is typically more stable. | To identify target engagement in a cellular context, confirming that the compound interacts with its intended (or unintended) targets in living cells. |
| Genetic Screening (e.g., CRISPR-Cas9) | Systematically knocking out genes to identify which ones make cells more or less sensitive to a compound, thereby implicating the gene's protein product as part of the drug's pathway. | To uncover genetic dependencies and resistance mechanisms related to the compound's activity, providing clues to its biological function. |
Q & A
Q. What are the recommended methods for synthesizing 4-(Furan-2-yl)piperidine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. A two-step protocol includes: (1) Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, reducing side reactions. (2) Coupling : Perform Suzuki-Miyaura cross-coupling with furan-2-ylboronic acid under inert conditions (e.g., nitrogen atmosphere). (3) Salt Formation : Treat the product with HCl in anhydrous diethyl ether to form the hydrochloride salt. Purification : Recrystallize from ethanol/water (1:1 v/v) or use silica gel chromatography (DCM/MeOH gradient). Monitor via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm with ¹H/¹³C NMR and HRMS .
| Key Parameters | Conditions |
|---|---|
| Reaction Temperature | 80–100°C (reflux) |
| Catalyst System | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv) |
| Purification Yield | 60–75% (after recrystallization) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%). Structural confirmation requires:
- ¹H NMR (DMSO-d₆): Expected signals at δ 7.45–7.55 (furan protons), δ 3.20–3.50 (piperidine CH₂).
- HRMS : Exact mass calculated for C₉H₁₄ClNO should match experimental data (±2 ppm).
- FT-IR : Confirm NH⁺ stretch (2500–2700 cm⁻¹) and furan C-O-C (1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (≥0.11 mm thickness) and NIOSH-approved respirators during powder handling.
- Ventilation : Use chemical fume hoods (face velocity ≥0.5 m/s).
- Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite.
- Waste Disposal : Treat as hazardous waste per 40 CFR 261.24 regulations .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| Water | 15–20 | Stable (pH 3–5) |
| DMSO | >50 | Degrades >48 hours |
| Ethanol | 30–35 | Stable (1 week) |
| Store under argon at –20°C for long-term stability. Avoid UV exposure . |
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., furan oxygen as nucleophilic center).
- Molecular Dynamics : Simulate ligand-receptor binding (AMBER force field, 100 ns) to predict biological activity.
- ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (Fa% >70%). Validate with in vitro CYP450 inhibition assays .
Q. How to resolve contradictory biological activity data in derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Test activity across 5–6 log units (e.g., 1 nM–100 µM) to identify non-monotonic effects.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out unintended interactions.
- Structural Confirmation : Verify stereochemistry via X-ray crystallography (e.g., piperidine chair conformation) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Analog Design : Systematically modify substituents (e.g., furan → thiophene, piperidine → pyrrolidine).
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity.
- 3D-QSAR : Develop CoMFA models (q² >0.6, r² >0.9) using steric/electrostatic fields .
Q. How to optimize reaction conditions for improved yield in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (2–10 mol%), temperature (60–120°C), and solvent (THF vs. dioxane).
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Boc-deprotection at 1750 cm⁻¹).
- Workflow Automation : Employ flow chemistry for precise control of residence time (±5 sec) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
